4-Amino-3-bromo-2-chlorophenol
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Overview
Description
4-Amino-3-bromo-2-chlorophenol is an organic compound with the molecular formula C6H5BrClNO. It is a derivative of phenol, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-bromo-2-chlorophenol typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the nitration of a precursor compound followed by reduction and halogenation steps. For instance, starting from 2-chlorophenol, nitration can introduce a nitro group, which is then reduced to an amino group. Subsequent bromination yields the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity. The choice of solvents, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3-bromo-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromo and chloro substituents can be reduced under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
4-Amino-3-bromo-2-chlorophenol has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Amino-3-bromo-2-chlorophenol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Amino-2-chlorophenol: Similar structure but lacks the bromo substituent.
4-Amino-3-chlorophenol: Lacks the bromo substituent and has different reactivity.
4-Amino-2,6-dichlorophenol: Contains an additional chloro substituent, affecting its chemical properties.
Uniqueness: 4-Amino-3-bromo-2-chlorophenol is unique due to the presence of both bromo and chloro substituents, which confer distinct reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C6H5BrClNO |
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Molecular Weight |
222.47 g/mol |
IUPAC Name |
4-amino-3-bromo-2-chlorophenol |
InChI |
InChI=1S/C6H5BrClNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |
InChI Key |
PIUCLFFCZLUIPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)Br)Cl)O |
Origin of Product |
United States |
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